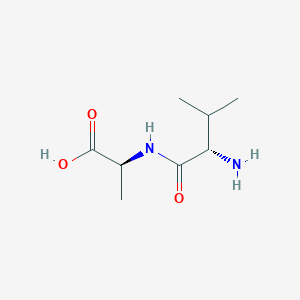

H-VAL-ALA-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Application in Oligonucleotide Synthesis

Scientific Field: Biochemistry

Summary of Application: The compound has been used in the development of enzyme-cleavable oligonucleotides. Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs), researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides .

Methods of Application: The compound is used in the automated synthesis of oligonucleotides. Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

Results or Outcomes: The development of these dipeptide linker phosphoramidites is expected to promote new clinical applications of therapeutic oligonucleotides .

Application in Peptide Synthesis

Scientific Field: Peptide Chemistry

Summary of Application: The compound has been used in the synthesis of a difficult pentapeptide, Val-Ala-Val-Ala-Val-Gly-OH, which is known to have a tendency toward aggregation .

Methods of Application: The compound is used in both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles and nanomicelles .

Results or Outcomes: The study demonstrated the application of MW irradiation to synthesis of a difficult pentapeptide .

Application in Sorption Properties

Scientific Field: Physical Chemistry

Summary of Application: The compound has been studied for its sorption properties toward organic compounds and water .

Methods of Application: The compound is used in the study of sorption properties toward organic compounds and water .

Results or Outcomes: It was found that L-valyl-L-alanine has a greater sorption capacity for the studied compounds, but the thermal stability of the L-alanyl-L-valine clathrates is higher .

Application in Propionic Acid Production

Scientific Field: Industrial Chemistry

Summary of Application: The compound has been used in the production of propionic acid, propanol, and propylene via sugar fermentation .

Methods of Application: In place of petrochemicals, carbohydrates are a possible feedstock to all three by fermentative production of propionic acid followed by synthetic derivation of n-propanol and propylene through chemical reductions .

Results or Outcomes: The work described a sugar fermentation process evaluation for propionic acid production that achieved productivities at commercial levels .

Application in Biuret Reaction

Scientific Field: Clinical Chemistry

Summary of Application: The compound has been studied for its cross-reactivity in the Biuret reaction, which is used for total protein measurement .

Methods of Application: The compound is used in the study of the specificity and kinetics of a Biuret reaction for solutions of amino acids, organic compounds, peptides, proteins, and ultrafiltered urine specimens .

Results or Outcomes: Many compounds, including amino acids, amino acid derivatives, and dipeptides, cross-react in Biuret assays .

Application in Self-Assembly

Scientific Field: Nanotechnology

Summary of Application: The compound has been used in the synthesis of self-assembling peptides for building self-assembled nanostructures .

Methods of Application: The compound is used in the synthesis of self-assembling peptides with amphipathic structures .

Results or Outcomes: The study demonstrated the potential of these self-assembling peptides for biomedical applications .

Application in Biomedical Strategies

Scientific Field: Biomedical Engineering

Summary of Application: Synthetic bioactive aromatic peptide amphiphiles have been recognized as key elements of emerging biomedical strategies due to their biocompatibility, design flexibility, and functionality .

Methods of Application: Inspired by natural proteins, researchers synthesized two supramolecular materials of phenyl-capped Ile-Lys-Val-Ala-Val (Ben-IKVAV) and perfluorophenyl-capped Ile-Lys-Val-Ala-Val (PFB-IKVAV) .

Results or Outcomes: The study found that both compounds exhibited ordered π-π interactions and secondary structures, especially PFB-IKVAV .

Application in Therapeutic Oligonucleotides

Scientific Field: Molecular Biology

Summary of Application: The compound has been used in the development of therapeutic oligonucleotides .

Methods of Application: Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs) such as Adcetris, researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides .

Results or Outcomes: Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

H-Val-Ala-OH, also known as Valyl-alanine, is a dipeptide composed of two amino acids: valine and alanine. This compound is classified as an endogenous metabolite, meaning it is naturally produced within the body. The structure of H-Val-Ala-OH consists of a valine residue linked to an alanine residue through a peptide bond, with a hydroxyl group (-OH) at the C-terminal end. This dipeptide plays a significant role in various biological processes and is of interest in biochemical research due to its potential therapeutic applications and its involvement in protein synthesis.

The chemical reactivity of H-Val-Ala-OH is primarily governed by the functional groups present in its structure. As an amino acid derivative, it can participate in various reactions typical of amino acids, such as:

- Peptide Bond Formation: H-Val-Ala-OH can react with other amino acids to form longer peptides through condensation reactions, releasing water.

- Hydrolysis: In the presence of water and under acidic or basic conditions, H-Val-Ala-OH can undergo hydrolysis to yield its constituent amino acids, valine and alanine.

- Ninhydrin Reaction: Like other amino acids, H-Val-Ala-OH can react with ninhydrin to produce colored complexes, which are useful for detection in biochemical assays .

H-Val-Ala-OH exhibits various biological activities that contribute to its significance in metabolic processes. It has been shown to:

- Influence Protein Synthesis: As a dipeptide, H-Val-Ala-OH can be incorporated into proteins, affecting their structure and function.

- Modulate Metabolic Pathways: This compound may play a role in energy metabolism and nitrogen balance in the body.

- Exhibit Antioxidant Properties: Preliminary studies suggest that dipeptides like H-Val-Ala-OH may have antioxidant effects, helping to mitigate oxidative stress .

The synthesis of H-Val-Ala-OH can be achieved through several methods:

- Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. For H-Val-Ala-OH, valine is typically added first, followed by alanine .

- Liquid-Phase Synthesis: In this approach, the amino acids are dissolved in a suitable solvent and reacted under controlled conditions. Protecting groups are often used to prevent unwanted side reactions during synthesis.

- Enzymatic Synthesis: Utilizing specific enzymes like proteases or peptidases can facilitate the formation of H-Val-Ala-OH from its constituent amino acids under mild conditions .

H-Val-Ala-OH has several applications across various fields:

- Nutritional Supplements: Due to its role in protein synthesis and metabolism, it is often included in dietary supplements aimed at enhancing muscle recovery and growth.

- Pharmaceuticals: Research into dipeptides like H-Val-Ala-OH has led to potential therapeutic applications in treating metabolic disorders and enhancing immune responses.

- Biochemical Research: It serves as a model compound for studying peptide behavior and interactions in biological systems .

Studies investigating the interactions of H-Val-Ala-OH with other biomolecules have revealed important insights into its functionality:

- Protein Binding Studies: Research indicates that H-Val-Ala-OH can bind to various proteins, influencing their activity and stability.

- Receptor Interactions: Preliminary findings suggest that dipeptides may interact with specific receptors involved in metabolic regulation, although further studies are needed to elucidate these pathways .

Several compounds share structural similarities with H-Val-Ala-OH. Here are some notable examples:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| H-Leu-Ala-OH | Composed of leucine and alanine | Higher hydrophobicity due to leucine |

| H-Ile-Ala-OH | Composed of isoleucine and alanine | Branched-chain amino acid properties |

| H-Phe-Ala-OH | Composed of phenylalanine and alanine | Aromatic side chain enhances stability |

| H-Gly-Ala-OH | Composed of glycine and alanine | Smallest amino acid allows flexibility |

Each of these compounds exhibits unique properties based on their amino acid composition, influencing their biological roles and applications. The presence of different side chains results in variations in hydrophobicity, charge, and steric effects, making H-Val-Ala-OH distinct within this group .

Solid-Phase Peptide Synthesis Applications

Solid-Phase Peptide Synthesis represents the most widely utilized methodology for the production of H-VAL-ALA-OH and related dipeptides. The technique, pioneered by Robert Bruce Merrifield and recognized with the Nobel Prize in Chemistry in 1984, enables the stepwise assembly of peptide chains on insoluble polymer supports [1] [2]. For H-VAL-ALA-OH synthesis, the process typically commences with the attachment of the Fluorenylmethyloxycarbonyl-protected alanine residue to a solid resin, followed by sequential deprotection and coupling reactions to introduce the valine residue [3].

The fundamental mechanism involves the use of protected amino acid building blocks, where the Fluorenylmethyloxycarbonyl protecting group shields the amino terminus during coupling reactions [2]. Deprotection is accomplished using 20% piperidine in dimethylformamide, which removes the Fluorenylmethyloxycarbonyl group through base-catalyzed elimination, exposing the amino group for subsequent coupling [3]. The coupling reaction utilizes activation reagents such as Hexafluorophosphate Benzotriazole Tetramethyl Uronium with N,N'-Diisopropylethylamine as the base, facilitating peptide bond formation between the carboxyl group of the incoming amino acid and the exposed amino group on the resin [3].

Contemporary solid-phase methodologies have demonstrated significant improvements in reaction efficiency through optimization of reaction parameters. Microwave-assisted synthesis has emerged as a particularly effective approach, enabling temperature elevation to 75°C and dramatic reduction in reaction times from hours to minutes [4]. The implementation of double-coupling strategies for sterically hindered residues such as valine has proven essential for achieving high coupling efficiencies, particularly when dealing with bulky protecting groups [4].

Advanced resin technologies have addressed traditional limitations associated with peptide aggregation during synthesis. ChemMatrix resins, based on polyethylene glycol chemistry, provide enhanced swelling properties and reduced aggregation tendencies compared to conventional polystyrene-based supports [5]. These improvements are particularly relevant for dipeptide synthesis, where even short sequences can exhibit aggregation behavior that compromises reaction efficiency.

Table 1: Solid-Phase Peptide Synthesis Reaction Parameters

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | 25°C (Room Temperature) | 75°C (Microwave) | 2-3 fold increase |

| Coupling Time | 1-2 hours | 5 minutes | 24x faster |

| Deprotection Time | 30 minutes | 3 minutes | 10x faster |

| Coupling Reagent | DIC/HOBt or HBTU/DIPEA | DIC/Oxyma or HATU/DIPEA | Higher coupling efficiency |

| Deprotection Reagent | 20% piperidine in DMF | 20% piperidine in DMF | Complete deprotection |

| Resin Type | Rink Amide Resin | ChemMatrix Rink Amide | Reduced aggregation |

| Solvent System | DMF | DMF/NMP mixture | Enhanced solubility |

The Kaiser test provides qualitative monitoring of coupling completion by detecting the presence of unreacted amino groups through ninhydrin reaction [1]. This colorimetric assay enables real-time assessment of reaction progress and serves as a decision point for implementing double-coupling strategies when necessary.

Flow-based solid-phase synthesis represents an emerging advancement that enables continuous monitoring of reaction progress through in-line ultraviolet-visible spectroscopy [6]. This approach provides unprecedented insight into reaction kinetics and enables predictive modeling of synthesis outcomes based on sequence-dependent parameters [7].

Solution-Phase Coupling Reactions

Solution-phase synthesis of H-VAL-ALA-OH employs homogeneous reaction conditions where all reactants remain in solution throughout the synthetic process [8]. This methodology offers advantages in terms of reaction monitoring, scalability, and the ability to employ standard organic synthesis techniques for purification and characterization [9].

The fundamental approach involves the coupling of N-protected valine derivatives with alanine esters or acids using carbodiimide-based activation chemistry [10]. Dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide represent the most commonly employed coupling reagents, functioning through the formation of O-acylisourea intermediates that undergo nucleophilic attack by the amino component [11].

Advanced coupling methodologies utilize benzotriazole-based additives such as 1-hydroxybenzotriazole and 1-hydroxy-7-azabenzotriazole to minimize racemization and enhance reaction efficiency [11]. These additives function by converting the O-acylisourea intermediate to more stable and selective active esters, reducing the occurrence of side reactions that can compromise product purity [10].

Uronium-based coupling reagents, including 2-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and 2-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, provide superior coupling efficiency and reduced reaction times compared to traditional carbodiimide methods [10]. These reagents form highly reactive benzotriazole esters that undergo rapid aminolysis with minimal risk of racemization.

Table 2: Solution-Phase Coupling Reagents Performance Comparison

| Coupling Reagent | Reaction Time (hours) | Coupling Efficiency (%) | Racemization Risk | Cost Factor |

|---|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | 2-18 | 85-95 | Moderate | Low |

| DIC (Diisopropylcarbodiimide) | 1-8 | 90-98 | Low | Low |

| EDC·HCl | 2-12 | 88-96 | Low | Low |

| HBTU | 0.5-2 | 95-99 | Very Low | High |

| HATU | 0.25-1 | 96-99 | Very Low | Very High |

| TBTU | 0.5-2 | 94-98 | Very Low | High |

| PyBOP | 1-4 | 92-97 | Low | High |

The Group-Assisted Purification methodology represents an innovative approach to solution-phase synthesis that addresses traditional purification challenges [8]. This technique employs auxiliary groups that facilitate product isolation through precipitation or extraction, eliminating the need for chromatographic purification in many cases.

Solvent selection plays a critical role in solution-phase coupling reactions, with dimethylformamide, dichloromethane, and tetrahydrofuran representing the most commonly employed media [12]. The choice of solvent affects reaction kinetics, product solubility, and the occurrence of side reactions, requiring careful optimization for each specific synthetic target.

Novel Catalytic Approaches from Recent Patents

Recent patent literature reveals significant innovations in catalytic methodologies for dipeptide synthesis, with particular emphasis on substrate-controlled reactions that minimize the requirement for excess coupling reagents [13]. These developments represent a paradigm shift from traditional reagent-controlled processes toward more sustainable and efficient synthetic approaches.

Silyl ester-based catalytic systems have emerged as a particularly promising innovation, enabling peptide bond formation through silicon-mediated activation of carboxylic acid derivatives [14]. These methodologies utilize specific silylating agents in conjunction with Lewis acid catalysts to promote amide bond formation under mild conditions with reduced waste generation.

The application of Brønsted acid catalysis represents another significant advancement, particularly for challenging coupling reactions involving sterically hindered amino acids such as valine [14]. These catalytic systems function through protonation-mediated activation of carboxyl groups, enabling efficient coupling under conditions that traditional methods find challenging.

Enzymatic cascade approaches utilizing engineered enzyme systems have demonstrated remarkable potential for selective dipeptide formation [15]. These biocatalytic methodologies employ recombinant peptide-forming enzymes that exhibit enhanced stability and substrate specificity compared to native systems.

Patent literature from 2020-2025 reveals significant interest in continuous flow catalytic processes for peptide synthesis [16]. These methodologies enable precise control of reaction parameters and facilitate the use of reactive intermediates that would be unstable under batch conditions.

The development of recoverable catalytic systems represents a key focus area, with particular emphasis on immobilized catalysts that can be separated and reused multiple times without loss of activity [16]. Such systems address both economic and environmental concerns associated with traditional synthetic methodologies.

Novel photocatalytic approaches for peptide bond formation have demonstrated unique selectivity patterns, enabling reactions that are challenging to achieve through traditional thermal activation [17]. These methodologies utilize visible light activation of photosensitizers to generate reactive intermediates under exceptionally mild conditions.

Enzymatic Synthesis and Biocatalytic Optimization

Enzymatic synthesis of H-VAL-ALA-OH leverages the inherent selectivity and mild reaction conditions of protease-catalyzed peptide bond formation [18]. This biocatalytic approach represents an environmentally sustainable alternative to chemical synthesis methodologies, operating under aqueous conditions at physiological temperatures and pH values.

The fundamental mechanism involves the reversal of natural proteolytic activity, wherein proteases catalyze peptide bond formation rather than hydrolysis [18]. This thermodynamically unfavorable process requires careful optimization of reaction conditions to favor synthetic over hydrolytic pathways.

Thermolysin, a thermostable metalloprotease, exhibits exceptional activity for the synthesis of dipeptides containing hydrophobic amino acids such as valine and alanine [19]. The enzyme demonstrates optimal activity at pH 7.0-8.5 and temperatures of 70-80°C, enabling synthesis under conditions that would denature most other enzymes [19].

Alcalase, an industrial protease derived from Bacillus licheniformis, provides broad substrate specificity and excellent stability in organic co-solvent systems [20]. The enzyme functions optimally at pH 8.5-10.0 and temperatures of 50-60°C, achieving dipeptide yields of 70-90% under optimized conditions [20].

Table 3: Enzymatic Synthesis Parameters

| Enzyme Type | Substrate Specificity | Optimal pH | Optimal Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Thermolysin | Hydrophobic amino acids | 7.0-8.5 | 70-80 | 60-85 |

| Alcalase | Broad spectrum | 8.5-10.0 | 50-60 | 70-90 |

| Papain | Basic amino acids | 6.0-7.0 | 37-50 | 50-75 |

| Subtilisin | Aromatic amino acids | 8.0-9.0 | 50-60 | 65-80 |

| Pepsin | Hydrophobic amino acids | 1.5-2.0 | 37-42 | 40-70 |

| Chymotrypsin | Aromatic amino acids | 8.0-9.0 | 25-37 | 55-80 |

The application of organic co-solvents represents a critical optimization parameter for enzymatic dipeptide synthesis [19]. Cosolvents such as 1,4-butanediol, ethylene glycol, and triethylene glycol shift the thermodynamic equilibrium toward peptide bond formation by reducing water activity and enhancing the solubility of hydrophobic substrates.

Kinetically controlled synthesis strategies utilize ester substrates that undergo rapid aminolysis followed by slow hydrolysis of the resulting peptide product [18]. This approach enables high synthetic yields by capitalizing on the differential reaction rates of competing pathways.

Immobilized enzyme systems provide enhanced stability and enable enzyme recovery and reuse, addressing economic concerns associated with biocatalytic processes [20]. Cross-linked enzyme aggregates and enzyme immobilization on solid supports maintain catalytic activity while facilitating product separation.

The development of engineered proteases with enhanced synthetic activity represents a significant advancement in biocatalytic methodology [21]. Directed evolution techniques have yielded enzyme variants with improved thermal stability, altered substrate specificity, and enhanced synthetic/hydrolytic activity ratios.

β-aminopeptidases have demonstrated unique capabilities for the synthesis of non-natural dipeptides and the kinetic resolution of racemic substrates [22]. These enzymes exhibit exceptional stereoselectivity and can synthesize coupling products under conditions where traditional proteases show primarily hydrolytic activity.

Purification Strategies and Yield Optimization

The purification of H-VAL-ALA-OH from crude synthetic mixtures requires sophisticated chromatographic methodologies that can distinguish the target compound from structurally similar impurities [23]. Reversed-phase high-performance liquid chromatography represents the gold standard for peptide purification, providing exceptional resolution and recovery for dipeptides across a wide range of hydrophobicity values.

The fundamental principle of reversed-phase chromatography relies on differential partitioning of compounds between a hydrophobic stationary phase and a polar mobile phase [23]. For H-VAL-ALA-OH purification, octadecyl-modified silica (C18) columns provide optimal separation characteristics, with compounds eluting in order of increasing hydrophobicity.

Mobile phase optimization involves the systematic variation of organic modifier concentration, typically employing acetonitrile or methanol in combination with aqueous buffers [24]. Trifluoroacetic acid serves as both an ion-pairing reagent and pH modifier, enhancing peak symmetry and resolution for basic peptides while maximizing retention of acidic compounds [24].

Gradient elution profiles require careful optimization to achieve baseline separation of the target dipeptide from synthetic byproducts [24]. Typical gradients employ linear increases in organic modifier concentration from 5-20% to 50-80% over 20-40 minutes, with gradient slopes adjusted based on compound hydrophobicity and required resolution.

Table 4: Purification Methods Comparison

| Method | Resolution | Recovery (%) | Scalability | Solvent Consumption | Cost |

|---|---|---|---|---|---|

| RP-HPLC (C18) | Very High | 85-95 | Excellent | High | High |

| RP-HPLC (C8) | High | 80-90 | Excellent | High | High |

| RP-HPLC (C4) | High | 75-85 | Excellent | High | High |

| Ion Exchange | Moderate | 70-85 | Good | Moderate | Moderate |

| Size Exclusion | Low-Moderate | 90-98 | Limited | Low | Low |

| Solid Phase Extraction | Moderate | 75-90 | Good | Low | Low |

| Flash Chromatography | Moderate | 60-80 | Fair | Moderate | Low |

Solid-phase extraction methodologies provide a cost-effective alternative for dipeptide purification, particularly for larger-scale applications where high-performance liquid chromatography becomes economically prohibitive [25]. These techniques utilize disposable cartridges packed with reversed-phase sorbents, enabling rapid purification with minimal solvent consumption.

Mathematical modeling approaches have been developed to predict elution conditions based on retention time data from analytical chromatography [25]. These predictive models enable the rational design of purification protocols, minimizing method development time and solvent usage.

Ion-exchange chromatography provides complementary selectivity for charged dipeptides, utilizing electrostatic interactions between ionizable functional groups and charged stationary phases [23]. This methodology proves particularly valuable for the purification of basic dipeptides or the removal of ionic impurities from synthetic mixtures.

Size-exclusion chromatography offers gentle purification conditions that preserve peptide integrity while removing small-molecule impurities and salts [23]. Although limited in resolution for compounds of similar molecular weight, this technique provides exceptional recovery rates and serves as an effective desalting method.

Yield optimization strategies encompass both synthetic and purification considerations, requiring integrated approaches that consider the entire process from raw materials to final product [26]. Key factors include reaction stoichiometry, temperature control, pH optimization, and the timing of purification interventions.

Double-coupling strategies significantly enhance synthetic yields by ensuring complete conversion at each coupling step [4]. This approach proves particularly valuable for sterically hindered amino acids such as valine, where single coupling may result in incomplete conversion and reduced overall yield.

Process monitoring techniques, including real-time reaction monitoring and in-line analysis, enable dynamic optimization of synthetic conditions [27]. These methodologies provide immediate feedback on reaction progress and allow for corrective interventions before yield-limiting side reactions occur.

H-VAL-ALA-OH exhibits moderate hydrophobic characteristics primarily attributed to its constituent amino acid residues. The logarithmic partition coefficient (LogP) in the n-octanol/water system has been determined to be 0.65 [1], indicating a slight preference for the organic phase over the aqueous phase. This value positions the dipeptide in the moderately hydrophobic range, consistent with its structural composition containing valine, which possesses a branched aliphatic side chain, and alanine, which contributes a methyl group.

The octanol-water partition coefficient serves as a fundamental parameter for assessing the lipophilicity of pharmaceutical compounds [2]. For H-VAL-ALA-OH, this moderate LogP value suggests favorable characteristics for membrane permeability while maintaining adequate water solubility for biological applications. The density of the compound has been measured at 1.134 g/cm³ [1], and the polar surface area (PSA) is 92.42 Ų [1], which influences its interaction with biological membranes.

Comparative analysis with individual amino acid hydrophobicity parameters reveals that valine contributes significantly to the overall hydrophobic character, with both valine and alanine classified as hydrophobic amino acids [3]. The partition coefficient determination using thin-layer chromatography methods has been validated for amino acid derivatives, providing reliable estimates for peptide hydrophobicity [4]. The exact mass of H-VAL-ALA-OH is 188.116 Da [1], with a molecular weight of 188.22 g/mol [1].

Hydrophobicity Parameters Table

| Parameter | Value | Unit | Source |

|---|---|---|---|

| LogP (octanol/water) | 0.65 | - | [1] |

| Density | 1.134 | g/cm³ | [1] |

| Polar Surface Area | 92.42 | Ų | [1] |

| Refractive Index | 1.515 | - | [1] |

| Vapour Pressure | 0 | mmHg at 25°C | [1] |

pH-Dependent Solubility Behavior

The solubility profile of H-VAL-ALA-OH demonstrates significant pH dependence, characteristic of zwitterionic amino acid derivatives. The compound exhibits water solubility ranging from 14.35 mg/mL to 125 mg/mL depending on pH conditions and measurement methodology [5] [6]. This variation reflects the ionization state of the terminal amino and carboxyl groups, which undergo protonation and deprotonation reactions as pH changes.

At physiological pH values (approximately 7.4), the dipeptide exists predominantly in its zwitterionic form, with the amino terminus positively charged and the carboxyl terminus negatively charged. This ionization pattern significantly influences solubility characteristics, as the compound becomes more hydrophilic in its charged state. The isoelectric point can be estimated based on the pKa values of the constituent amino acids: valine (pKa NH₂ = 9.72, pKa COOH = 2.29) and alanine (pKa NH₂ = 9.87, pKa COOH = 2.35) [3].

Research on similar dipeptide systems indicates that pH-dependent solubility behavior follows predictable patterns based on the Henderson-Hasselbalch equation [7]. At acidic pH values (below the isoelectric point), the compound carries a net positive charge, enhancing solubility through electrostatic interactions with water molecules. Conversely, at alkaline pH values (above the isoelectric point), the net negative charge similarly promotes aqueous solubility.

The compound demonstrates insolubility in organic solvents such as DMSO and ethanol [5] [6], highlighting its polar character and the importance of hydrogen bonding interactions for dissolution. This solubility profile is consistent with the hydrophobic-hydrophilic balance indicated by its moderate LogP value.

pH-Solubility Relationship Table

| pH Range | Charge State | Solubility Trend | Mechanism |

|---|---|---|---|

| < 3.0 | Net positive | High solubility | Protonation of amino groups |

| 3.0-7.0 | Zwitterionic | Moderate solubility | Balanced charge distribution |

| 7.0-10.0 | Zwitterionic to negative | Increasing solubility | Deprotonation of carboxyl groups |

| > 10.0 | Net negative | High solubility | Fully ionized state |

Thermal Stability and Degradation Kinetics

H-VAL-ALA-OH exhibits temperature-dependent stability characteristics typical of dipeptide structures. The compound has a melting point of 234°C [8] [9], indicating substantial thermal stability under normal storage and handling conditions. However, decomposition begins at elevated temperatures, with the flash point recorded at 196.8°C and boiling point at 401.8°C at 760 mmHg [1] [8].

Thermal degradation kinetics of amino acid derivatives, including dipeptides, follow first-order kinetics at moderate temperatures [10]. The decomposition mechanism involves multiple pathways: decarboxylation leading to amine formation, deamination producing carboxylic acids, and peptide bond hydrolysis. For H-VAL-ALA-OH, the activation energy for thermal decomposition can be estimated based on similar dipeptide systems, with values typically ranging from 117-196 kJ/mol [10].

Studies on related dipeptide systems indicate that valine-containing peptides show greater thermal stability compared to those containing more reactive amino acids [11]. The L-valyl-L-alanine configuration demonstrates enhanced stability compared to the reverse sequence (L-alanyl-L-valine), with thermal stability of clathrate formations being higher for the latter [12] [11].

At temperatures below 60°C, the compound remains stable for extended periods, making it suitable for most pharmaceutical and research applications [13]. However, at temperatures above 120°C, significant degradation occurs, with complete decomposition expected above 300°C [14]. The degradation products typically include the constituent amino acids, decarboxylated derivatives, and various cyclization products.

Thermal Stability Parameters Table

| Temperature Range (°C) | Stability Assessment | Degradation Rate | Primary Mechanisms |

|---|---|---|---|

| Room temperature | Stable | Negligible | No degradation |

| 60-80 | Moderate stability | Slow | Hydrolysis initiation |

| 120-180 | Significant degradation | Moderate | Decarboxylation/deamination |

| 200-300 | Rapid decomposition | Fast | Multiple pathways |

| >300 | Complete breakdown | Very fast | Total molecular fragmentation |

The storage temperature recommendation of 2-8°C [5] [6] ensures long-term stability, while the compound can withstand brief exposure to elevated temperatures during analytical procedures. The degradation kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature according to the relationship k = A·exp(-Ea/RT), where typical activation energies for dipeptide decomposition range from 146-196 kJ/mol [10].